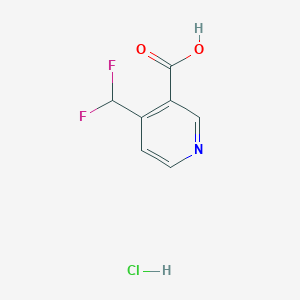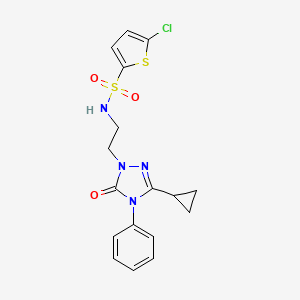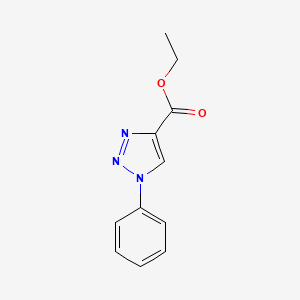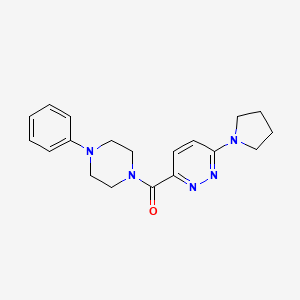![molecular formula C19H12F3N3O3 B2376580 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 849678-29-1](/img/structure/B2376580.png)
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex fused ring system and several functional groups, making it potentially significant in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. One common route includes the cyclization of a substituted benzofuran precursor with appropriate reagents to form the benzofuro[3,2-d]pyrimidine core, followed by acylation to introduce the acetamide moiety. Reaction conditions often involve the use of strong acids or bases and high temperatures to drive the cyclization and functionalization processes.
Industrial Production Methods
While specific industrial methods for this compound may vary, standard large-scale organic synthesis techniques would be employed. This could include optimizing the yield and purity through careful control of reaction parameters, such as temperature, solvent choice, and reaction time. Industrial reactors and continuous flow systems may be utilized to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its functional groups, particularly the acetamide and benzofuran moieties.
Reduction: : Reduction reactions could modify the oxo group or other reducible functionalities within the molecule.
Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Introduction of additional oxygen-containing functional groups such as hydroxyl or carboxyl groups.
Reduction: : Conversion of oxo groups to hydroxyl groups.
Substitution: : Replacement of the trifluoromethyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Explored as a lead compound for drug development due to its unique structural features.
Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The precise mechanism of action depends on the specific application but generally involves the compound interacting with molecular targets such as enzymes or receptors. In biological systems, it may inhibit or activate certain pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the trifluoromethyl group, potentially less potent or selective.
N-(2-(trifluoromethyl)phenyl)acetamide: : Does not contain the benzofuro[3,2-d]pyrimidine core, likely different biological activity.
Benzofuran derivatives: : Vary in the fused ring structure, affecting their chemical and biological properties.
Uniqueness
The combination of the benzofuro[3,2-d]pyrimidine core with the trifluoromethylated phenylacetamide moiety is unique, potentially offering enhanced biological activity and specificity due to the synergistic effects of these functional groups.
Eigenschaften
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOYRDFAZTHMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)
![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)

![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)
![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)


